molecular formula C27H22BrNO6S B2610832 ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate CAS No. 463353-45-9

ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate

Cat. No. B2610832
CAS RN: 463353-45-9
M. Wt: 568.44
InChI Key: FUAUQENNCMYLAY-CXUHLZMHSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran core, followed by various functional group interconversions and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzofuran core. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfonyl group could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research into the synthesis and transformations of compounds structurally similar to ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate reveals innovative approaches to constructing complex molecules. For instance, the study on the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst highlights a method for creating ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, showcasing the utility of halogen-free, reusable Bronsted acidic ionic liquid catalysts in synthesizing heterocyclic compounds (Khaligh, 2014).

Pharmacological Applications

Although direct pharmacological applications of the specific compound are not found, research on structurally related compounds provides a glimpse into the potential medicinal chemistry applications. For example, the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as promising anticancer agents illustrate the broader scope of using complex molecules for therapeutic purposes. This study showcases the successful synthesis of these hybrids and their preliminary anticancer efficacy, hinting at the diverse pharmacological potential of such compounds (Rehman et al., 2018).

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of related compounds provide valuable insights into their reactivity and potential applications in synthetic chemistry. The work on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihyroisoxazole-4-carboxylate in various solvents, for example, sheds light on the photolytic pathways and the formation of carbenes, which are crucial intermediates in organic synthesis (Ang & Prager, 1992).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or as a chemical intermediate in organic synthesis .

properties

IUPAC Name

ethyl 5-[(4-bromophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrNO6S/c1-3-34-27(31)26-18(2)35-24-15-12-21(17-23(24)26)29(25(30)16-9-19-7-5-4-6-8-19)36(32,33)22-13-10-20(28)11-14-22/h4-17H,3H2,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAUQENNCMYLAY-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate

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